molecular formula C21H22N4O3S B11163514 N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide

Cat. No.: B11163514
M. Wt: 410.5 g/mol
InChI Key: HWQKPKDGEAVEMP-UHFFFAOYSA-N
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Description

N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 1,3,4-thiadiazole ring, along with the methoxyphenyl and propanamidobenzamide groups, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole core. One common method involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone to form the thiadiazole ring . The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, while the propanamidobenzamide moiety is typically added via an amide coupling reaction using reagents such as carbodiimides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency. Common solvents used in these reactions include ethanol, methanol, and dichloromethane, while catalysts such as triethylamine may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activities .

Mechanism of Action

The mechanism of action of N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal functions.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide

InChI

InChI=1S/C21H22N4O3S/c1-3-18(26)22-16-9-7-15(8-10-16)20(27)23-21-25-24-19(29-21)13-6-14-4-11-17(28-2)12-5-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,26)(H,23,25,27)

InChI Key

HWQKPKDGEAVEMP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCC3=CC=C(C=C3)OC

Origin of Product

United States

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